- Organometallic complex, and light-emitting element and display device using the organometallic complex, United States, , ,
Cas no 937082-81-0 (9-(4-Bromophenyl)-9-phenyl-9H-fluorene)

937082-81-0 structure
Product name:9-(4-Bromophenyl)-9-phenyl-9H-fluorene
CAS No:937082-81-0
MF:C25H17Br
MW:397.306485891342
MDL:MFCD28975087
CID:2199929
PubChem ID:354333882
9-(4-Bromophenyl)-9-phenyl-9H-fluorene Chemical and Physical Properties
Names and Identifiers
-
- 9-(4-Bromophenyl)-9-phenylfluorene
- 9-(4-bromophenyl)-9-phenyl-9H-fluorene;9-(4-Bromophenyl)-9-phenylfluorene;
- 9-(4-Bromophenyl)-9-phenyl-9H-fluorene
- AK542402
- OOKRYIPMHLUQHU-UHFFFAOYSA-N
- OL10056
- B5221
- 9H-Fluorene, 9-(4-bromophenyl)-9-phenyl-
- 9-(4-Bromophenyl)-9-phenyl-9H-fluorene (ACI)
- SB66607
- MFCD28975087
- F16252
- 937082-81-0
- DS-19143
- AKOS027460648
- CS-0095311
- DB-108332
- SCHEMBL283196
-
- MDL: MFCD28975087
- Inchi: 1S/C25H17Br/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H
- InChI Key: OOKRYIPMHLUQHU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2(C3C(=CC=CC=3)C3C2=CC=CC=3)C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 396.05100
- Monoisotopic Mass: 396.05136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.4
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 151.0 to 155.0 deg-C
- Boiling Point: 472.7±24.0°C at 760 mmHg
- Flash Point: 230.8±17.3 °C
- Solubility: Insuluble (1.6E-6 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 6.81220
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
9-(4-Bromophenyl)-9-phenyl-9H-fluorene Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:Store at 4 ℃, better at -4 ℃
9-(4-Bromophenyl)-9-phenyl-9H-fluorene PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255883-10g |
9-(4-Bromophenyl)-9-phenyl-9H-fluorene |
937082-81-0 | 95%+ | 10g |
$155 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165951-1g |
9-(4-Bromophenyl)-9-phenylfluorene |
937082-81-0 | 98% | 1g |
¥39 | 2023-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165951-10g |
9-(4-Bromophenyl)-9-phenylfluorene |
937082-81-0 | 98% | 10g |
¥211.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EJ856-1g |
9-(4-Bromophenyl)-9-phenylfluorene |
937082-81-0 | 98% | 1g |
191.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B56620-5g |
9-(4-Bromophenyl)-9-phenylfluorene |
937082-81-0 | 97% | 5g |
¥130.0 | 2022-10-09 | |
Alichem | A019108868-25g |
9-(4-Bromophenyl)-9-phenyl-9H-fluorene |
937082-81-0 | 97% | 25g |
$288.40 | 2023-08-31 | |
Chemenu | CM255883-10g |
9-(4-Bromophenyl)-9-phenyl-9H-fluorene |
937082-81-0 | 95+% | 10g |
$155 | 2021-06-16 | |
eNovation Chemicals LLC | Y1092544-50g |
9-(4-Bromophenyl)-9-phenylfluorene |
937082-81-0 | 95% | 50g |
$410 | 2024-07-28 | |
abcr | AB482119-5 g |
9-(4-Bromophenyl)-9-phenylfluorene; . |
937082-81-0 | 5g |
€104.20 | 2023-06-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165951-5g |
9-(4-Bromophenyl)-9-phenylfluorene |
937082-81-0 | 98% | 5g |
¥117.00 | 2024-04-24 |
9-(4-Bromophenyl)-9-phenyl-9H-fluorene Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified; 2 h
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified; 2 h
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
Reference
- Organic light-emitting components, organometallic complexes, light-emitting devices, electronic appliances, and lighting devices, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Diethyl ether ; rt; heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; heated; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ; heated; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; heated; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ; heated; 1.5 h, 130 °C
Reference
- Heterocyclic compound, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Organic light-emitting elements for lighting apparatus, light-emitting apparatus, imaging device, and electronic devices, and biphenylfluorenylamine, Japan, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; reflux; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; reflux; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
Reference
- Composite material, light-emitting element, light-emitting device, lighting device, electronic device, and fluorene derivative, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Diethyl ether ; rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, acidified, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, acidified, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid ; 1.5 h, 130 °C
Reference
- Organometallic complex, light-emitting element, light-emitting device, electronic device and lighting device, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether , 1,2-Dibromoethane
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
Reference
- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium phosphite Solvents: Dimethylformamide ; 1 h, rt → 120 °C
Reference
- Method for preparing substituted aryl fluorene and its derivatives, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Benzene ; 50 °C; 2 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Heterocyclic compounds for optoelectric devices and compositions for optoelectric devices and organic optoelectric devices and display devices using them, European Patent Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
Reference
- Benzo[b]naphtho[1,2-d]furan compound as light-emitting materials for electroluminescent devices, United States, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, acidified, rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, acidified, rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 1.5 h, 130 °C
Reference
- Carbazole derivatives, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; heated; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 2 h, acidified, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; heated; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 2 h, acidified, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
Reference
- Organic light-emitting devices employing carbazole derivatives, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Diethyl ether ; heated; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; reflux; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, acidified, rt
1.4 Reagents: Acetic acid ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; reflux; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, acidified, rt
1.4 Reagents: Acetic acid ; 1.5 h, 130 °C
Reference
- Light-emitting elements with multiple emitting layers and electron relay layers and displays and lighting devices and electronic devices using them, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; rt; 2.5 h, reflux
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
1.2 Solvents: Diethyl ether ; rt; 9 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 1.5 h, 130 °C
Reference
- Fluorene derivative, light-emitting element, light-emitting device, electronic device, and lighting device, European Patent Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Ethanol , Water
1.2 Reagents: Ethanol , Water
Reference
- Fluorene-containing compounds and their application in OLEDs, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrochloric acid ; 2 h, 130 °C
Reference
- Preparation of fluorene derivatives as organic electroluminescence device materials, Korea, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: tert-Butyldiphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Palladium-Catalyzed Direct Arylation of C-H Bond To Construct Quaternary Carbon Centers: The Synthesis of DiarylfluoreneOrganic Letters, 2013, 15(12), 3102-3105,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Benzene ; rt; 48 h, reflux
Reference
- 9,9-Diphenylfluorene derivatives and organic optoelectric devices using them and display devices using the optoelectric devices, United States, , ,
9-(4-Bromophenyl)-9-phenyl-9H-fluorene Raw materials
- [1,1'-Biphenyl]-2-methanol, α-(4-bromophenyl)-α-phenyl-
- 1,4-Dibromobenzene
- 9H-Fluorene, 9-phenyl-
- 2-Bromo-1,1'-biphenyl
- 9-(4-bromophenyl)-9H-fluoren-9-ol
- 4-Bromobenzophenone
9-(4-Bromophenyl)-9-phenyl-9H-fluorene Preparation Products
9-(4-Bromophenyl)-9-phenyl-9H-fluorene Suppliers
atkchemica
Gold Member
(CAS:937082-81-0)9-(4-Bromophenyl)-9-phenyl-9H-fluorene
Order Number:CL11237
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:32
Price ($):discuss personally
9-(4-Bromophenyl)-9-phenyl-9H-fluorene Related Literature
-
Ping-I Shih,Chen-Han Chien,Chu-Ying Chuang,Ching-Fong Shu,Cheng-Han Yang,Jian-Hong Chen,Yun Chi J. Mater. Chem. 2007 17 1692
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:937082-81-0)9-(4-Bromophenyl)-9-phenylfluorene
Purity:99%
Quantity:200KG
Price ($):discuss personally
Amadis Chemical Company Limited
(CAS:937082-81-0)9-(4-Bromophenyl)-9-phenyl-9H-fluorene
Purity:99%/99%
Quantity:100g/500g
Price ($):334.0/1669.0